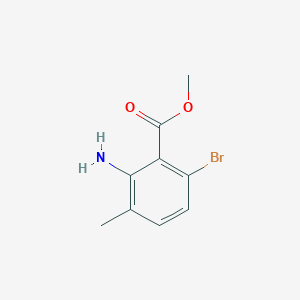
Methyl 2-amino-6-bromo-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-6-bromo-3-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-bromo-3-methylbenzoate typically involves the bromination of methyl 3-methylbenzoate followed by amination. One common method is:
Bromination: Methyl 3-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Amination: The brominated product is then reacted with ammonia or an amine under suitable conditions to replace the bromine atom with an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-6-bromo-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds or other complex structures.
Applications De Recherche Scientifique
Methyl 2-amino-6-bromo-3-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or marker in biochemical assays and studies involving enzyme activity or protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-6-bromo-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 4-amino-2-methoxybenzoate
- Methyl 2-amino-5-bromobenzoate
Uniqueness
Methyl 2-amino-6-bromo-3-methylbenzoate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The position of the bromine and amino groups can influence its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C9H10BrNO2 |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
methyl 2-amino-6-bromo-3-methylbenzoate |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 |
Clé InChI |
ACEGPJLOJQQWOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)Br)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


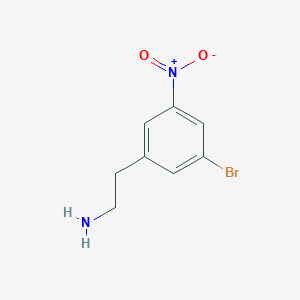
![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)

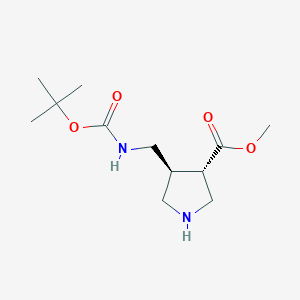
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)


![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
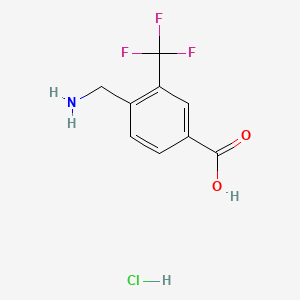
![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)
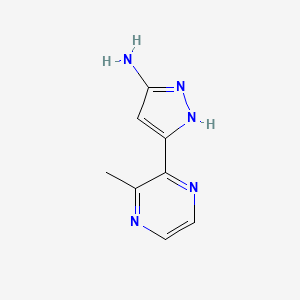
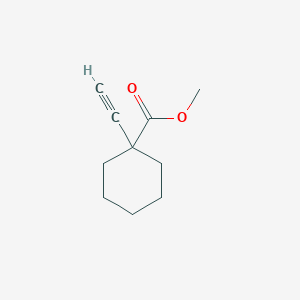
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
